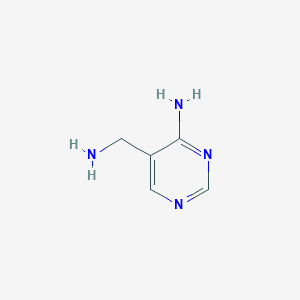

5-(Aminomethyl)pyrimidin-4-amine

Vue d'ensemble

Description

5-(Aminomethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Mécanisme D'action

Target of Action

The primary target of 5-(Aminomethyl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

This inhibition could potentially lead to an increase in the levels of incretins, thereby enhancing their ability to lower blood glucose levels .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in glucose metabolism . By inhibiting DPP4, this compound could potentially affect the degradation of incretins, leading to an increase in their levels and a subsequent decrease in blood glucose levels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of this compound would play a crucial role in its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in the levels of incretins and blood glucose . By inhibiting DPP4, this compound could potentially increase incretin levels, leading to a decrease in blood glucose levels .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and functional groups present in the molecules .

Cellular Effects

Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of many compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Many compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Many compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with suitable amines. One common method is the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with an appropriate amine under basic conditions . Another approach involves the cyclization of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating and subsequent chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Aminomethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

AMP and its derivatives have been investigated for their antimicrobial properties. The compound serves as a precursor in the synthesis of several antibiotics, including trimethoprim, which is a dihydrofolate reductase inhibitor used to treat bacterial infections. Research indicates that modifications to the pyrimidine structure can enhance antibacterial efficacy, making AMP a valuable scaffold for developing new antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the potential of 5-(aminomethyl)pyrimidin-4-amine in cancer therapy. For instance, derivatives of pyrimidines have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the inhibition of key enzymes essential for tumor growth .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | MCF-7 | 9.1 |

| This compound derivative | MDA-MB-231 | 28.0 |

Anti-inflammatory Properties

Research has demonstrated that certain derivatives of AMP can inhibit nitric oxide production in immune cells, suggesting anti-inflammatory effects. This property is particularly relevant for developing treatments for inflammatory diseases .

Herbicides

The structural features of AMP make it suitable for use in herbicides. Compounds derived from pyrimidines have been found effective against various weeds by inhibiting specific metabolic pathways critical for plant growth. The ability to modify the AMP structure allows for the design of targeted herbicides with reduced environmental impact .

Enzyme Inhibition Studies

AMP derivatives are utilized in enzyme inhibition studies, particularly targeting thymidine phosphorylase and other key enzymes involved in nucleotide metabolism. Such studies are essential for understanding metabolic pathways and developing drugs that can modulate these processes .

Bioisosterism in Drug Design

The concept of bioisosterism plays a crucial role in drug design involving AMP derivatives. By substituting functional groups on the pyrimidine ring, researchers can create compounds with improved pharmacokinetic properties while maintaining biological activity .

Case Study 1: Trimethoprim Development

Trimethoprim's development illustrates the significance of AMP as a scaffold in antibiotic synthesis. The compound's ability to inhibit bacterial dihydrofolate reductase has made it a cornerstone in treating urinary tract infections, showcasing how modifications to AMP can lead to clinically effective drugs .

Case Study 2: Anti-inflammatory Screening

In a recent study focusing on immune response modulation, several AMP derivatives were screened for their ability to suppress nitric oxide production in mouse peritoneal cells. The most effective compounds exhibited an IC50 below 10 μM, indicating strong potential for developing anti-inflammatory therapeutics .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminopyrimidine: Shares a similar pyrimidine core structure but lacks the aminomethyl group.

4-Aminopyrimidine: Similar structure with an amino group at the 4-position but without the aminomethyl group.

5-Aminopyrimidine: Contains an amino group at the 5-position but lacks the aminomethyl group.

Uniqueness

5-(Aminomethyl)pyrimidin-4-amine is unique due to the presence of both an aminomethyl group and an amino group on the pyrimidine ring. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Activité Biologique

5-(Aminomethyl)pyrimidin-4-amine, also known as 5-(aminomethyl)-4-aminopyrimidine, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an aminomethyl group at the 5-position and an amino group at the 4-position of the pyrimidine ring, which may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHN, and it exists in various salt forms, including dihydrochloride, which enhances its solubility in water. The structural characteristics of this compound allow for diverse modifications, making it a versatile building block in pharmaceutical synthesis.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. It is believed to act by inhibiting various enzymes or binding to nucleic acids, thus affecting cellular processes such as DNA replication and repair. The exact mechanisms can vary based on the specific derivatives formed from this compound.

Antimicrobial and Antiviral Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial and antiviral activities. For instance, derivatives have been shown to inhibit nitric oxide (NO) production in immune cells, which can be indicative of anti-inflammatory properties. A study demonstrated that certain pyrimidine derivatives could suppress NO production by more than 55% at concentrations as low as 2.5 µM, suggesting their potential as anti-inflammatory agents .

Kinase Inhibition

The pyrimidine core structure has been extensively utilized in designing kinase inhibitors. A recent study highlighted that modifications at the 2- and 4-positions of the pyrimidine ring can lead to varying degrees of kinase inhibition. For example, compounds with specific side chains showed an average inhibition of up to 90% against multiple kinases at a concentration of 1 µM . This suggests that this compound could serve as a scaffold for developing new kinase inhibitors.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 4-Amino-2-chloropyrimidine | Chlorine substitution at position 2 | Antimicrobial activity |

| 2-Amino-4-methylpyrimidine | Methyl substitution at position 4 | Different enzyme interactions |

| 6-Amino-pyrimidine | Amino group at position 6 | Potentially different pharmacological profiles |

The presence of the aminomethyl group in this compound enhances its reactivity compared to these analogs, potentially leading to unique interactions with target biomolecules .

Case Studies and Research Findings

- Inhibition of Nitric Oxide Production : A study involving various substituted pyrimidines found that certain derivatives significantly inhibited NO production in mouse peritoneal cells, indicating their potential as anti-inflammatory agents .

- Kinase Inhibitor Development : Research into kinase inhibitors has shown that modifications on the pyrimidine ring can lead to compounds that effectively inhibit multiple kinases, which are crucial targets in cancer therapy .

- Pharmaceutical Applications : The versatility of this compound makes it a valuable intermediate in synthesizing pharmaceuticals aimed at treating various diseases, including cancer and inflammatory conditions .

Propriétés

IUPAC Name |

5-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYITYRIURYLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304889 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103694-27-5 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.